ethyl {4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetate
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Overview
Description
ETHYL 2-[4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]ACETATE is a complex organic compound featuring a combination of pyrazole, triazole, and phenoxy acetate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]ACETATE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of acetylenic ketones with hydrazines.
Formation of the triazole ring: This involves the reaction of hydrazine derivatives with appropriate nitriles or other suitable reagents.
Coupling of the pyrazole and triazole rings: This step often involves the use of coupling agents and catalysts to form the desired imino linkage.
Attachment of the phenoxy acetate group: This can be done through esterification reactions using ethyl bromoacetate and phenol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: This can result in the formation of reduced forms of the compound, potentially altering its biological activity.
Substitution: This can involve the replacement of functional groups with other substituents, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
ETHYL 2-[4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]ACETATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.
Agrochemicals: It can be explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]ACETATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Imidazole derivatives: Compounds with similar heterocyclic structures and potential biological activities.
Triazole derivatives:
Properties
Molecular Formula |
C19H22N6O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 2-[4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetate |
InChI |
InChI=1S/C19H22N6O3/c1-5-27-18(26)12-28-17-8-6-16(7-9-17)11-20-25-15(4)21-22-19(25)24-14(3)10-13(2)23-24/h6-11H,5,12H2,1-4H3/b20-11+ |
InChI Key |
IDYIPKAHDXOUHI-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC=C(C=C1)/C=N/N2C(=NN=C2N3C(=CC(=N3)C)C)C |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=NN2C(=NN=C2N3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
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